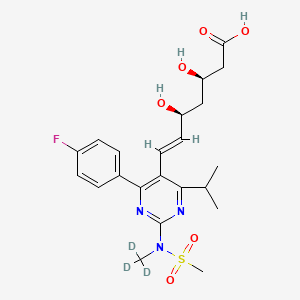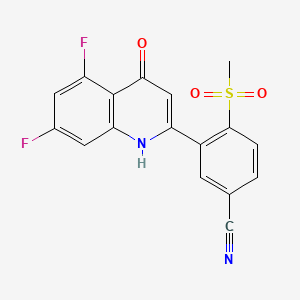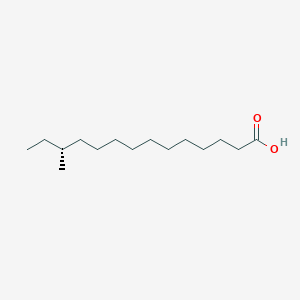
(12R)-12-methyltetradecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(12R)-12-Methyltetradecanoic acid, also known as 12-methylmyristic acid, is a branched-chain saturated fatty acid. It is characterized by a 12-methyl substituent on the tetradecanoic acid backbone. This compound is notable for its unique structure and properties, which make it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (12R)-12-methyltetradecanoic acid can be achieved through the reaction of n-tetradecanoic acid with methyl iodide. This reaction typically involves transesterification, where one of the carboxylic acid groups in n-tetradecanoic acid reacts with methyl iodide under appropriate conditions .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The compound is often produced as a white to slightly yellow solid with a special aroma .
Chemical Reactions Analysis
Types of Reactions: (12R)-12-Methyltetradecanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and synthesizing derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(12R)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used to study the properties and functions of medium-chain anteiso-fatty acids.
Mechanism of Action
The mechanism of action of (12R)-12-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial properties are attributed to its ability to disrupt bacterial cell membranes. Additionally, its role in inhibiting angiogenesis is linked to its interaction with signaling pathways that regulate blood vessel formation .
Comparison with Similar Compounds
- 12-Methyltridecanoic acid
- 14-Methylhexadecanoic acid
- Isopalmitic acid
Comparison: Compared to these similar compounds, (12R)-12-methyltetradecanoic acid stands out due to its specific methyl substitution at the 12th position, which imparts unique chemical and biological properties. This structural difference influences its reactivity and applications, making it a valuable compound for specialized research and industrial uses .
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
(12R)-12-methyltetradecanoic acid |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m1/s1 |
InChI Key |
XKLJLHAPJBUBNL-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
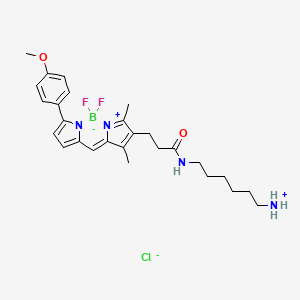
![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)
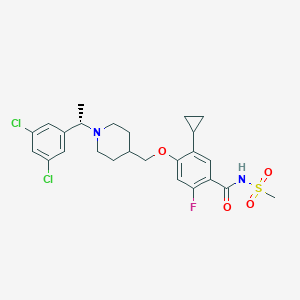
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![4-[3,5-bis(4-carboxyphenyl)-4-hexoxyphenyl]benzoic acid](/img/structure/B11928795.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
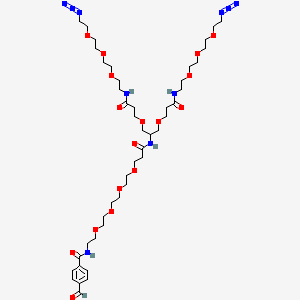
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![N-hexyl-8-[[8-[hexyl(octyl)amino]-8-oxooctyl]-(2-hydroxyethyl)amino]-N-octyloctanamide](/img/structure/B11928814.png)
